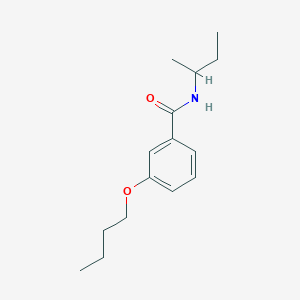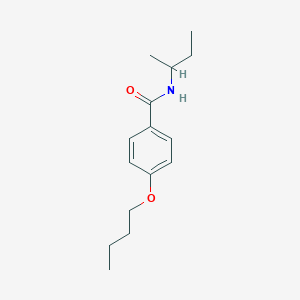![molecular formula C17H18N2O3 B267247 N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide, also known as DMAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is commonly used as a reagent in organic synthesis. In recent years, DMAPA has gained attention for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not fully understood, but it is believed to act as a nucleophilic catalyst in a variety of reactions. It has been shown to activate carboxylic acids and activate esters, making them more reactive towards nucleophilic attack. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been shown to catalyze the formation of amide bonds between carboxylic acids and amines.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not expected to accumulate in the environment and is not considered to be a persistent organic pollutant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is its versatility as a reagent in organic synthesis. It has been shown to be an effective catalyst in a wide variety of reactions and has been used in the synthesis of a variety of compounds. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is relatively inexpensive and easy to obtain, making it a popular choice for many researchers.
However, there are also limitations to the use of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide in lab experiments. It is a highly reactive compound and must be handled with care to avoid accidental exposure. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has a strong odor, which can make it unpleasant to work with. Finally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not suitable for use in certain reactions, such as those involving acidic substrates.
Orientations Futures
There are many potential future directions for research involving N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide. One potential area of interest is the development of new synthetic methods using N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide as a catalyst. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide could be used in the synthesis of novel pharmaceutical compounds or as a reagent in the production of agrochemicals or natural products. Finally, further research could be conducted to better understand the mechanism of action of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide and its potential applications in other areas of science.
Méthodes De Synthèse
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with N,N-dimethylbenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of the amide bond between the phenoxyacetic acid and the N,N-dimethylbenzylamine, which leads to the formation of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide.
Applications De Recherche Scientifique
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been extensively studied for its potential use as a reagent in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including the acylation of alcohols and amines, the esterification of carboxylic acids, and the amidation of carboxylic acids. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.
Propriétés
Nom du produit |
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)13-7-6-8-14(11-13)18-16(20)12-22-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,18,20) |
Clé InChI |
ANMNHKSPCRKOKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)





![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
methanone](/img/structure/B267186.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)